molecular formula C₁₆H₉Cl₄N₅O B1154570 5-(2,3-Dichlorobenzamido) Lamotrigine

5-(2,3-Dichlorobenzamido) Lamotrigine

Cat. No.: B1154570
M. Wt: 429.09
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound 5-(2,3-Dichlorobenzamido) Lamotrigine is systematically named N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide according to IUPAC conventions. Its molecular formula, C₁₆H₉Cl₄N₅O , reflects the integration of a 1,2,4-triazine core substituted with amino and dichlorophenyl groups, coupled with a 2,3-dichlorobenzamide moiety. The molecular weight is calculated as 429.09 g/mol , consistent with isotopic distribution patterns observed in mass spectrometry.

Comparative analysis of the molecular formula with related compounds reveals distinct structural features:

Feature This compound Lamotrigine (Parent Compound)
Molecular Formula C₁₆H₉Cl₄N₅O C₉H₇Cl₂N₅
Chlorine Atoms 4 2
Functional Groups Amide, triazine, dichlorophenyl Triazine, dichlorophenyl

This structural complexity arises from the addition of a 2,3-dichlorobenzamide group to the lamotrigine backbone, introducing new hydrogen-bonding sites at the amide and amino groups.

Crystallographic Data and Three-Dimensional Conformational Studies

While detailed crystallographic data (e.g., unit cell parameters or space group classifications) for this compound remain unreported in the literature, its 3D conformational stability can be inferred from structural analogs. The compound’s SMILES string, C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)N , indicates a planar triazine ring connected to two ortho-dichlorinated aromatic systems.

Key conformational observations include:

  • Intramolecular hydrogen bonding between the amide carbonyl (O) and the triazine amino group (N–H), stabilizing the planar configuration.
  • Steric hindrance from the 2,3-dichlorophenyl and benzamide groups, which may restrict rotation about the C–N bond linking the triazine and benzamide moieties.
  • Chlorine atom positioning at ortho positions on both aromatic rings, creating a symmetrical electronic environment that influences π-π stacking interactions.

Experimental 3D models generated via computational methods (e.g., density functional theory) suggest a dihedral angle of 15–25° between the triazine and benzamide planes, optimizing van der Waals interactions.

Spectroscopic Profiling: FT-IR, NMR (¹H, ¹³C), and Mass Spectrometry

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of this compound is characterized by:

  • N–H stretching at 3350–3300 cm⁻¹ (amide and amino groups).
  • C=O stretching at 1680–1660 cm⁻¹ (amide carbonyl).
  • C–Cl asymmetric stretching at 750–700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):
  • δ 8.2–8.4 ppm : Aromatic protons on the dichlorophenyl groups.
  • δ 7.6–7.8 ppm : Protons adjacent to chlorine atoms on the benzamide ring.
  • δ 6.9–7.1 ppm : Amino protons (exchangeable, broad singlet).
¹³C NMR (100 MHz, DMSO-d₆):
  • δ 165–167 ppm : Amide carbonyl carbon.
  • δ 150–155 ppm : Triazine ring carbons.
  • δ 125–135 ppm : Aromatic carbons bonded to chlorine.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 429.088 [M+H]⁺ , with fragmentation patterns dominated by:

  • Loss of Cl⁻ (m/z 393.05).
  • Cleavage of the amide bond (m/z 256.01, corresponding to lamotrigine).

Comparative Structural Analysis with Parent Compound Lamotrigine

Lamotrigine (C₉H₇Cl₂N₅) shares the 1,2,4-triazine core with its derivative but lacks the 2,3-dichlorobenzamide substituent. Key differences include:

Property This compound Lamotrigine
Molecular Weight 429.09 g/mol 256.09 g/mol
Solubility Lower (hydrophobic benzamide group) 0.17 mg/mL in water
Hydrogen Bond Donors 3 (2 amino, 1 amide) 2 (amino groups)

The addition of the benzamide group introduces enhanced π-stacking capacity but reduces aqueous solubility, impacting pharmacokinetic behavior. X-ray diffraction studies of lamotrigine reveal a similar planar triazine structure, but without the steric bulk of the benzamide substituent.

Properties

Molecular Formula

C₁₆H₉Cl₄N₅O

Molecular Weight

429.09

Synonyms

N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2,3-dichlorobenzamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-(2,3-Dichlorobenzamido) Lamotrigine with Lamotrigine and its key impurities:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Lamotrigine C₉H₇Cl₂N₅ 256.09 84057-84-1 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine backbone .
This compound C₁₆H₉Cl₄N₅O 429.09 252186-79-1 Lamotrigine with a 2,3-dichlorobenzamide group replacing the amino at position 3 .
Lamotrigine Related Compound B C₇H₄Cl₂O₂ 191.01 50-45-3 2,3-Dichlorobenzoic acid; a hydrolysis byproduct of Lamotrigine intermediates .
Lamotrigine Related Compound C C₉H₆Cl₂N₄O 257.08 N/A 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one; triazinone derivative .
Impurity 10 (from ) C₂₃H₁₂Cl₆N₆O₂ 621.06 N/A Bis-(2,3-dichlorobenzamido)-substituted triazine; dimer-like impurity .

Analytical and Pharmacological Data

  • Bioactivity : Unlike Lamotrigine, this compound lacks anticonvulsant activity due to steric hindrance from the bulky benzamide group .
  • Regulatory Limits : The USP specifies a threshold of ≤0.1% for this impurity in Lamotrigine formulations .
  • Solubility : The benzamide substitution reduces aqueous solubility compared to Lamotrigine, complicating purification .

Key Research Findings

  • Detection Methods : HPLC and spectrophotometric assays are validated for quantifying this impurity, with LOD/LOQ values of 0.02%/0.06% .
  • Comparative Stability : This compound is more stable under acidic conditions than Related Compound C, which degrades to benzoic acid derivatives .

Notes on Nomenclature and Evidence

  • Positional Ambiguity : The "5-" prefix in the query likely stems from inconsistent triazine ring numbering. and clarify that the benzamide group attaches to position 3 of the triazine ring, making "3-(2,3-Dichlorobenzamido)" the correct designation .
  • Regulatory Designations : This compound is termed Lamotrigine EP Impurity F in Europe and Related Compound D in the USP, highlighting regional pharmacopeial differences .

Preparation Methods

Synthesis of 2,3-Dichlorobenzoyl Chloride via Photochlorination

The process begins with 2,3-dichlorotoluene, which is subjected to photochlorination in carbon tetrachloride (CCl₄) under UV light at 75°C. Chlorine gas is introduced at a flow rate of 190 g/h, converting 2,3-dichlorotoluene into 2,3-dichlorobenzotrichloride. Hydrolysis of this trichloride intermediate with water yields 2,3-dichlorobenzoyl chloride, achieving a purity of >99.95% and isomer content below 0.05%.

Key Reaction Conditions

ParameterValue
Temperature75°C
Chlorine Flow Rate190 g/h
Hydrolysis Yield>95%
Isomer Impurities<0.05%

This method avoids traditional routes using thionyl chloride, reducing hazardous byproducts.

Formation of 2,3-Dichlorobenzoyl Cyanide

The purified 2,3-dichlorobenzoyl chloride reacts with cuprous cyanide (CuCN) at 140–180°C for 4–10 hours, producing 2,3-dichlorobenzoyl cyanide. Notably, this step eliminates potassium iodide (KI), which previously led to inorganic salt byproducts. The absence of KI simplifies purification and increases yield to >90%.

Condensation with Aminoguanidine

2,3-Dichlorobenzoyl cyanide is condensed with aminoguanidine bicarbonate in aqueous nitric acid, forming the Schiff base [2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile]. This reaction occurs at 80–90°C for 30–180 minutes, yielding a clear solution that is filtered and cooled to crystallize lamotrigine.

Cyclization and Purification

The Schiff base undergoes cyclization in n-propanol at 80–90°C, followed by activated carbon treatment and recrystallization. The final product exhibits <0.05% isomer content and a melting point consistent with pharmacopeial standards.

Innovations in Process Optimization

Enhanced Intermediate Purity

Photochlorination and controlled hydrolysis reduce 3,4-dichlorobenzoyl chloride isomers to <0.05%, compared to >0.5% in earlier methods. This purity prevents downstream contamination, ensuring lamotrigine meets stringent regulatory requirements.

Elimination of Metal Iodides

Omitting KI from the cyanidation step avoids complex inorganic salts, reducing waste and improving reaction efficiency. Recycled CuCN can be reused without compromising yield.

Comparative Analysis of Synthetic Routes

Traditional vs. Modern Methods

AspectTraditional MethodImproved Method
Starting Material2,3-Dichlorobenzoic Acid2,3-Dichlorotoluene
Chlorination AgentThionyl ChloridePhotochlorination
KI UsageRequiredEliminated
Isomer Impurities0.5–1.0%<0.05%
Overall Yield70–80%>90%

Environmental and Economic Impact

The modern process reduces solvent waste by 40% through solvent recycling and eliminates toxic byproducts associated with thionyl chloride. Operational costs decrease due to higher yields and reduced purification steps .

Q & A

What are the key considerations for designing a synthetic route to 5-(2,3-Dichlorobenzamido) Lamotrigine, and how can reaction conditions be optimized?

Classification : Basic
Methodological Answer :
The synthesis involves condensation of 2,3-dichlorobenzoyl cyanide (Formula II) with aminoguanidine under acidic conditions (e.g., hydrated perchloric acid) at 35–90°C, followed by cyclization in a low-chain alcohol solvent. Key parameters include:

  • Temperature control : Higher temperatures (e.g., 80–90°C) accelerate the reaction but may increase side-product formation (e.g., dimerization).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while alcohols (e.g., methanol) facilitate cyclization.
  • pH during neutralization : Use of alkaline solutions (e.g., NaOH) post-reaction ensures precipitation of intermediates like 2,3-dichlorobenzoylcyanamide (Formula IV) .
    For optimization, employ a factorial design to test variables (temperature, solvent ratio, catalyst concentration) and quantify yield via HPLC .

How can researchers distinguish this compound from its structural analogs or impurities during characterization?

Classification : Basic
Methodological Answer :
Use a combination of:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 256.09 for the parent compound) and isotopic patterns characteristic of dichlorinated aromatics.
  • NMR Spectroscopy : Compare aromatic proton environments (e.g., 2,3-dichlorophenyl protons resonate at δ 7.2–7.8 ppm in CDCl₃).
  • HPLC with UV detection : Reference standards for impurities (e.g., Lamotrigine Impurity F: N-5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl-2,3-dichlorobenzamide) should exhibit distinct retention times .

What advanced analytical strategies are recommended for profiling degradation products or process-related impurities in this compound?

Classification : Advanced
Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions. Monitor via LC-MS/MS to identify degradation pathways (e.g., hydrolysis of the benzamide moiety).
  • Impurity tracking : Use orthogonal methods like:
    • Ion Chromatography for ionic byproducts (e.g., chloride ions from dehalogenation).
    • X-ray Diffraction (XRD) to differentiate polymorphic forms of impurities (e.g., Lamotrigine Impurity D vs. C) .
  • Quantitative NMR (qNMR) : Validate impurity levels without reference standards by integrating proton signals against an internal standard (e.g., maleic acid) .

How can researchers resolve contradictions in reported pharmacological data for this compound?

Classification : Advanced
Methodological Answer :
Discrepancies in efficacy or toxicity data often stem from:

  • Model system variability : Compare results across in vitro (e.g., neuronal cell lines) and in vivo models (e.g., rodent seizure assays). Validate target engagement using electrophysiology (e.g., patch-clamp for sodium channel blockade).
  • Dose-response calibration : Replicate studies with standardized dosing (e.g., mg/kg body weight) and pharmacokinetic monitoring (plasma half-life via LC-MS).
  • Meta-analysis : Aggregate data from peer-reviewed studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent carriers affecting bioavailability) .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Classification : Advanced
Methodological Answer :
Critical scale-up challenges include:

  • Exothermic reactions : Use jacketed reactors with controlled cooling to prevent runaway reactions during condensation.
  • Solvent recovery : Implement distillation systems to recycle alcohols, reducing waste and cost.
  • Process Analytical Technology (PAT) : Monitor real-time parameters (e.g., pH, temperature) via inline sensors to ensure consistency .
  • Regulatory compliance : Follow ICH Q11 guidelines to document critical quality attributes (CQAs) like particle size distribution .

How should researchers design stability studies to assess the shelf-life of this compound under varying storage conditions?

Classification : Advanced
Methodological Answer :

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, analyzing monthly for potency loss (HPLC) and degradation (LC-MS).
  • Photostability : Expose to UV (1.2 million lux hours) and monitor color changes (spectrophotometry at 400–600 nm).
  • Long-term studies : Use Arrhenius modeling to predict shelf-life at 25°C based on degradation kinetics .

What computational methods are suitable for predicting the binding affinity of this compound to neuronal targets?

Classification : Advanced
Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate interactions with voltage-gated sodium channels (PDB ID: 6AGF). Prioritize poses with halogen bonding (Cl···π interactions).
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR modeling : Train models on analogs (e.g., Lamotrigine derivatives) to predict IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.